Duplex Thermal Stability: LNA Confers 4–10°C Higher Tm than Unmodified Reference and Far Exceeds 2′-OMe and MOE per Modification
In a head-to-head comparative study of uniformly modified 18mer antisense oligonucleotides targeting the same mRNA, LNA-containing oligonucleotides exhibited a Tm increase of 1.5–4°C per LNA residue relative to unmodified DNA [1]. In contrast, 2′-O-methyl modifications increased Tm by less than 1°C per modification under identical experimental conditions, while phosphorothioate (PTO) modification actually reduced Tm relative to unmodified DNA [1]. In a separate systematic comparison using parallel duplex systems, incorporation of LNA units into (2′-OMe)-RNA strands produced Tm values of 62–68°C for dodecameric duplexes, representing a 4–10°C increase over the reference duplex containing no LNA units [2].
| Evidence Dimension | Melting temperature increase (ΔTm) per modification |
|---|---|
| Target Compound Data | LNA: +1.5–4°C per residue |
| Comparator Or Baseline | 2′-O-methyl: <+1°C per residue; Phosphorothioate (PTO): negative ΔTm |
| Quantified Difference | LNA provides 1.5–4× greater ΔTm per modification than 2′-OMe; PTO destabilizes |
| Conditions | 18mer antisense oligonucleotide duplexes with complementary RNA, physiological buffer conditions |
Why This Matters
For procurement decisions involving short oligonucleotide probes (e.g., 9–12mer qPCR probes or miRNA inhibitors), the per-residue Tm contribution directly dictates the minimum viable probe length and therefore the achievable specificity and synthesis cost.
- [1] Kurreck J, Wyszko E, Gillen C, Erdmann VA. Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Res. 2002;30(9):1911-1918. View Source
- [2] Jastrzębska K, et al. LNA units present in the (2′-OMe)-RNA strand stabilize parallel duplexes and triplexes. Bioorg Med Chem. 2022;73:117020. View Source
